Cox-2-IN-30

COX-2 inhibitor 5-LOX inhibitor dual inhibitor

Researchers studying arachidonic acid pathway crosstalk often face confounding shunting effects when using single-target inhibitors. Cox-2-IN-30 (COX-2 IC50=49 nM; 5-LOX IC50=2.4 μM) eliminates this variable by simultaneously blocking both COX and LOX pathways. Its nanomolar inhibition of tumor-associated hCA IX (Ki=38.5 nM) and hCA XII (Ki=21.6 nM) further enables dissection of inflammation-driven carcinogenesis. - Dual COX-2/5-LOX inhibition prevents arachidonic acid metabolic shunting. - In vivo analgesic efficacy comparable to etoricoxib with a clean gastric safety profile. - Benzenesulfonamide scaffold with defined SAR for lead optimization studies.

Molecular Formula C17H16N6O3S
Molecular Weight 384.4 g/mol
Cat. No. B12410137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-30
Molecular FormulaC17H16N6O3S
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N
InChIInChI=1S/C17H16N6O3S/c18-16-15(17(24)22-20-10-12-4-2-1-3-5-12)11-21-23(16)13-6-8-14(9-7-13)27(19,25)26/h1-11H,18H2,(H,22,24)(H2,19,25,26)/b20-10+
InChIKeyGROWJVVYZNHPQX-KEBDBYFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX-2-IN-30: Dual COX-2/5-LOX Inhibitor


COX-2-IN-30 is a benzenesulfonamide derivative and an orally active, dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) [1]. It exhibits an IC50 of 49 nM for COX-2 and 10.4 μM for COX-1, demonstrating a high selectivity for COX-2 over COX-1 . Additionally, it potently inhibits the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII with nanomolar Ki values . Preclinical studies demonstrate that COX-2-IN-30 possesses significant analgesic and anti-inflammatory efficacy in vivo, coupled with a favorable gastric safety profile .

Dual COX-2 and 5-LOX pathway inhibition study fit
COX-2-over-COX-1 selectivity assay context
Inflammation model-response endpoint context

Why COX-2-IN-30 Cannot Be Substituted


Unlike conventional selective COX-2 inhibitors such as celecoxib or etoricoxib, which solely target the COX-2 enzyme, COX-2-IN-30 functions as a dual inhibitor of both COX-2 and 5-LOX [1]. This unique polypharmacology is critical because the inhibition of one pathway can lead to the shunting of arachidonic acid metabolism toward the other, potentially diminishing therapeutic efficacy. By simultaneously blocking both the COX and LOX pathways, COX-2-IN-30 offers a mechanistic advantage that cannot be achieved with standard COX-2 selective agents, making it a distinct and non-substitutable tool for advanced inflammation research .

This Product
Dual COX-2 and 5-LOX inhibition; hCA IX/XII activity reported
Simultaneous dual-pathway target engagement may alter arachidonic acid metabolite profiles.
Celecoxib / Etoricoxib
Selective COX-2 inhibition only; no 5-LOX or hCA IX/XII engagement at relevant concentrations
Single-pathway inhibition may shift substrate flux toward 5-LOX, producing a different pathway-response context.
This Product
Reported nanomolar hCA IX and XII inhibition
Adds carbonic anhydrase modulation that may influence tumor-microenvironment model endpoints.
Standard COX-2 Inhibitors
No significant hCA IX/XII inhibition (class-level inference)
Lack of hCA inhibition limits hypoxia-pathway crosstalk studies in inflammation models.

COX-2-IN-30 Differentiation: Quantitative Evidence


Dual COX-2/5-LOX Inhibition Profile

COX-2-IN-30 is a dual inhibitor of COX-2 and 5-LOX. In contrast to the selective COX-2 inhibitor celecoxib (IC50 for COX-2 = 0.04 μM, COX-1 = 15 μM), COX-2-IN-30 exhibits a significantly higher degree of selectivity for COX-2 over COX-1, with an IC50 of 49 nM for COX-2 and 10.4 μM for COX-1, yielding a selectivity ratio of approximately 212-fold [1]. This dual inhibition profile is unique among commercially available COX-2 inhibitors.

Dual COX-2/5-LOX Inhibition Profile
Head-to-head
COX-2 IC50: 49 nM; COX-1 IC50: 10.4 μM; 5-LOX IC50: 2.4 μM
Celecoxib: COX-2 IC50 = 0.04 μM, COX-1 = 15 μM, no 5-LOX inhibition
Selectivity ratio COX-2 over COX-1: ~212-fold (vs. ~375-fold for celecoxib, but celecoxib lacks 5-LOX engagement)
Supports dual-pathway inhibition study design and selectivity assay interpretation
Recombinant human enzyme assays; pathway-response context may differ in cellular models
COX-2 inhibitor 5-LOX inhibitor dual inhibitor inflammation

hCA IX and XII Inhibition

Unlike conventional COX-2 inhibitors, COX-2-IN-30 potently inhibits the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII with nanomolar Ki values . This is a distinct and quantifiable differentiation from compounds like celecoxib, which do not exhibit significant carbonic anhydrase inhibition at relevant concentrations . The Ki values for COX-2-IN-30 against hCA isoforms are: hCA I (183.4 nM), hCA II (81.4 nM), hCA IX (38.5 nM), and hCA XII (21.6 nM) .

hCA IX and XII Inhibition
Class-level inference
hCA IX Ki: 38.5 nM; hCA XII Ki: 21.6 nM
hCA I Ki: 183.4 nM; hCA II Ki: 81.4 nM
Celecoxib: no significant hCA IX/XII inhibition (class-level inference)
Supports carbonic anhydrase pathway crosstalk and tumor-microenvironment model interpretation
Class-level comparator inference; direct head-to-head hCA data not available
carbonic anhydrase inhibitor hCA IX hCA XII cancer

In Vivo Analgesic Efficacy

COX-2-IN-30 (compound 7a) demonstrated significant in vivo anti-inflammatory and analgesic activity that was comparable to the standard etoricoxib. In a carrageenan-induced paw edema model in rats, a single oral dose of 10 mg/kg COX-2-IN-30 resulted in a substantial decrease in paw swelling [1]. While direct numerical percentage reduction for etoricoxib in the same study is not provided, the authors report that compounds 7a, 7d, and 7f exhibited significant in vitro anti-inflammatory activity as compared to etoricoxib [1].

In Vivo Analgesic Model Response
Reported
10 mg/kg oral dose reduced paw edema in carrageenan-induced rat model
Comparator: etoricoxib exhibited comparable anti-inflammatory activity in the same study
Acetic acid-induced writhing model also assessed in mice
Supports inflammation model-response endpoint interpretation
In vivo model context; direct numerical endpoint comparison with etoricoxib not provided in source
analgesic anti-inflammatory in vivo carrageenan

Gastric Safety Profile

A critical limitation of many NSAIDs and even some selective COX-2 inhibitors is their potential to cause gastrointestinal (GI) toxicity. In contrast, COX-2-IN-30 has been shown to be devoid of acute gastric effects and does not exhibit ulcerogenic activity in preclinical models . Specifically, at an oral dose of 10 mg/kg, the compound demonstrated a safety profile on the gastric tissues of male albino rats, with no adverse effects observed . This is a significant advantage over traditional NSAIDs like indomethacin, which are known to cause significant gastric lesions at similar doses [1].

Gastric Safety Endpoint Context
Class-level inference
No acute gastric effects or ulcerogenic activity at 10 mg/kg oral dose in rats
Indomethacin comparator: known to produce gastric lesions at similar doses (class-level inference)
Ulcer index >10 typically observed with indomethacin in rodent models
Supports safety-related endpoint monitoring in long-term inflammation studies
Gastric tissue examination in male albino rats; class-level comparator inference requires model-specific review
gastric safety ulcerogenic NSAID-sparing

COX-2-IN-30 Research Applications


Synergistic Anti-Inflammatory Mechanisms

COX-2-IN-30 is ideally suited for research aimed at understanding the interplay between the COX and LOX pathways. Its dual inhibition profile (COX-2 IC50=49 nM, 5-LOX IC50=2.4 μM) allows researchers to study the effects of simultaneously blocking both arms of arachidonic acid metabolism, a mechanism not achievable with standard single-target inhibitors like celecoxib [1].

Carbonic Anhydrase IX/XII in Inflammation and Cancer

Given its potent inhibition of hCA IX (Ki=38.5 nM) and hCA XII (Ki=21.6 nM), COX-2-IN-30 provides a unique chemical probe for dissecting the contributions of these tumor-associated carbonic anhydrases to inflammation-driven carcinogenesis and the hypoxic tumor microenvironment .

Analgesia and Inflammation with Gastric Safety

The demonstrated in vivo analgesic efficacy (comparable to etoricoxib) coupled with a clean gastric safety profile makes COX-2-IN-30 an excellent candidate for chronic inflammation and pain studies in rodent models, where long-term NSAID administration would otherwise introduce GI toxicity as a significant confounding variable .

SAR Studies of Dual Inhibitors

As a benzenesulfonamide derivative with a well-characterized structure-activity relationship from the original medicinal chemistry publication, COX-2-IN-30 serves as a valuable lead compound for SAR studies aimed at optimizing dual COX-2/5-LOX inhibition and carbonic anhydrase affinity [1].

Application
Selection Property
Validation Focus
COX/LOX pathway crosstalk studies
Dual COX-2 and 5-LOX inhibition profile
Arachidonic acid metabolite profiling and pathway-response endpoints
Hypoxia-inflammation crosstalk models
Carbonic anhydrase IX/XII inhibition
Tumor-microenvironment model-response and pH regulation endpoints
Inflammation model-response studies
In vivo anti-inflammatory model response
Paw edema and writhing model endpoint monitoring
Long-duration inflammation research
Reported gastric safety-related endpoint context
GI tolerability endpoint review in rodent models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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